ethyl N-benzoylphenylalaninate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl N-benzoylphenylalaninate involves coupling reactions between amino acid ethyl esters and benzoic acid derivatives. For example, N-ortho-ferrocenyl benzoyl amino acid ethyl esters were prepared by coupling ortho-ferrocenyl benzoic acid to amino acid ethyl esters using a dicyclohexylcarbodiimide and 1-hydroxybenzotriazole protocol, a method potentially adaptable for ethyl N-benzoylphenylalaninate synthesis (Savage et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to ethyl N-benzoylphenylalaninate, such as N-{ortho-(ferrocenyl)benzoyl}-L-phenylalanine ethyl ester, has been determined through X-ray crystallography, showcasing the detailed geometric arrangement that influences the compound's reactivity and interactions (Savage et al., 2006).
Scientific Research Applications
Environmental Toxicology and Pharmacology of Ethyl Compounds : Research on ethylmercury-containing compounds crossing the blood-brain barrier highlights the significance of studying the environmental and toxicological impacts of ethyl compounds. This study could provide a framework for understanding the transport mechanisms and toxicological effects of ethyl N-benzoylphenylalaninate in biological systems (Kern, Geier, Homme, & Geier, 2019).
Biotechnology Advances in Ethylene Perception Inhibition : The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables, as reviewed by Watkins (2006), could offer insights into the chemical modification and preservation processes relevant to ethyl N-benzoylphenylalaninate. Understanding how such compounds interact with biological materials could inform its applications in material science and preservation technologies (Watkins, 2006).
Biomaterials from Hyaluronan Esterification : The development of semisynthetic resorbable materials from hyaluronan esterification presents a methodological parallel to the potential synthesis and application of ethyl N-benzoylphenylalaninate in biocompatible materials. Such research underscores the importance of chemical modification in creating new materials with specific biological properties (Campoccia et al., 1998).
Drug and Alcohol Dependence Markers : Studies on ethyl glucuronide as a marker for alcohol use and abuse provide an example of how specific ethyl derivatives are used in clinical toxicology to monitor substance exposure and metabolism. This application suggests a potential role for ethyl N-benzoylphenylalaninate in similar biomarker or diagnostic tool development (Crunelle et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for ethyl N-benzoylphenylalaninate are not mentioned in the search results, the field of synthetic chemistry continues to evolve with a focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These principles could guide future research involving ethyl N-benzoylphenylalaninate.
properties
IUPAC Name |
ethyl 2-benzamido-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXOKSBXDTJEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzamido-3-phenylpropanoate |
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